2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, along with a tetrahydroisoquinoline core structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, Pd/C with hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
2-(2-Chloro-6-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its combination of a tetrahydroisoquinoline core with chloro and fluoro substituents on the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
CAS No. |
827310-54-3 |
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Molecular Formula |
C16H15ClFNO |
Molecular Weight |
291.75 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15ClFNO/c17-14-4-2-5-15(18)13(14)10-19-8-7-11-3-1-6-16(20)12(11)9-19/h1-6,20H,7-10H2 |
InChI Key |
UMUGXKYHDMKIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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